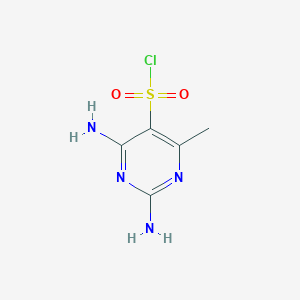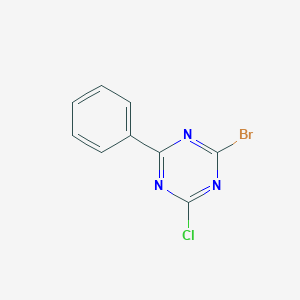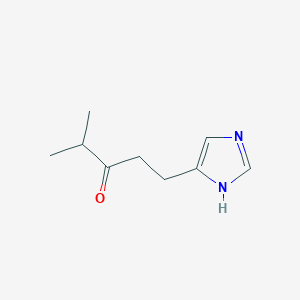
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is an organic compound featuring an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-3-one and imidazole.
Condensation Reaction: The key step involves a condensation reaction between 4-methylpentan-3-one and imidazole under acidic or basic conditions. This reaction forms the imidazole ring attached to the pentanone backbone.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Optimized Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and reduce production costs.
Automated Purification: Implementing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the ketone group, potentially converting it into an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation Products: Oxidation can yield imidazole derivatives with altered electronic properties.
Reduction Products: Reduction typically produces alcohol derivatives.
Substitution Products: Substitution reactions result in various functionalized imidazole compounds.
Applications De Recherche Scientifique
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Imidazol-4-yl)-1-pentanone
- 1-(1H-Imidazol-4-yl)-2-methylpentan-3-one
- 1-(1H-Imidazol-4-yl)-3-methylpentan-3-one
Uniqueness
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is unique due to its specific substitution pattern on the pentanone backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-yl)-4-methylpentan-3-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)9(12)4-3-8-5-10-6-11-8/h5-7H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
QXEHIDUUAIJDIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


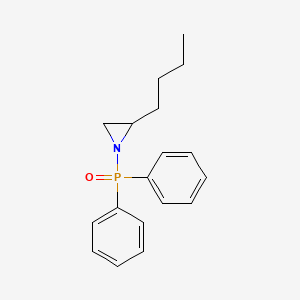
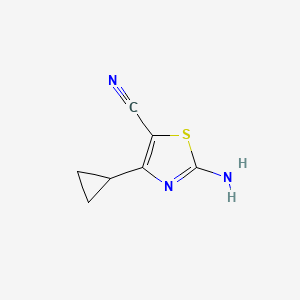
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
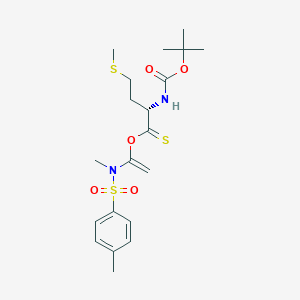
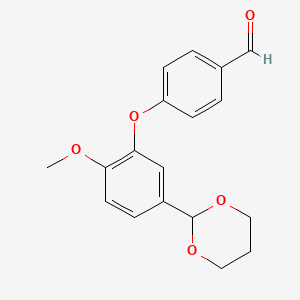
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
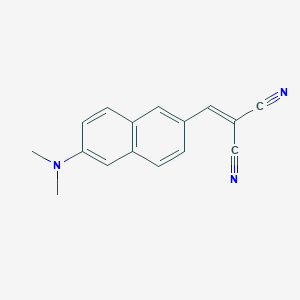

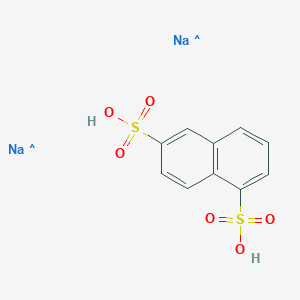
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)


